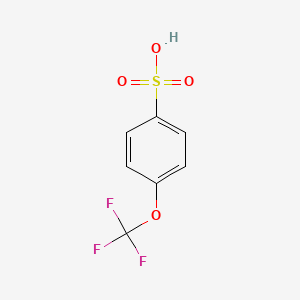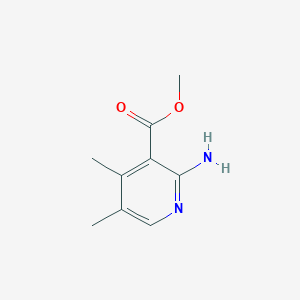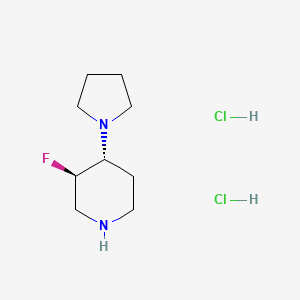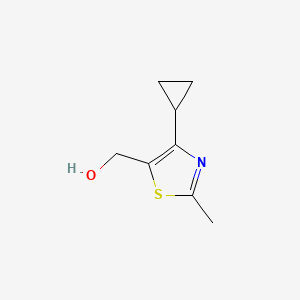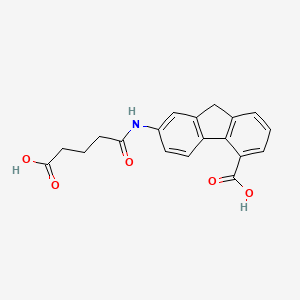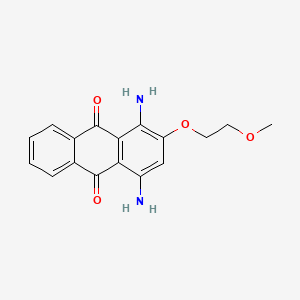
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone can be synthesized through a multi-step process involving the introduction of amino and methoxyethoxy groups to the anthraquinone core. The synthesis typically starts with the nitration of anthraquinone, followed by reduction to introduce amino groups. The methoxyethoxy groups are then introduced through etherification reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties .
Applications De Recherche Scientifique
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2-(2-methoxyethoxy)anthraquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in redox flow batteries and other electrochemical applications. Its molecular targets include various enzymes and proteins that participate in redox reactions, and it can modulate their activity by altering their oxidation states .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the methoxyethoxy groups, making it less soluble in certain solvents.
2,6-Diaminoanthraquinone: Another derivative with amino groups at different positions, affecting its chemical reactivity and applications.
Uniqueness
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is unique due to the presence of methoxyethoxy groups, which enhance its solubility and make it more versatile in various applications. This structural modification allows it to be used in nonaqueous redox flow batteries, providing higher energy densities and better performance compared to its analogs .
Propriétés
Numéro CAS |
33304-48-2 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
1,4-diamino-2-(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-6-7-23-12-8-11(18)13-14(15(12)19)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8H,6-7,18-19H2,1H3 |
Clé InChI |
SSIWUKJNWMCECS-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


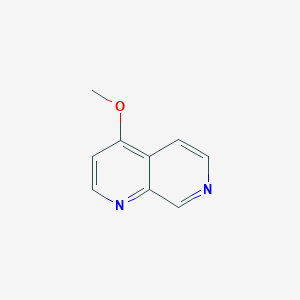
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
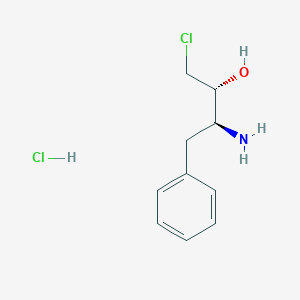
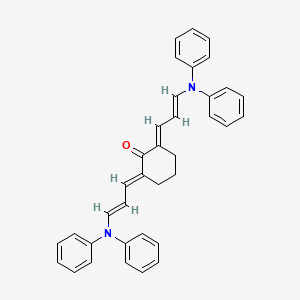
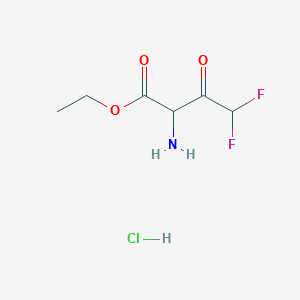

![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
